molecular formula C7H5BrClNO2 B569138 Methyl 2-bromo-6-chloroisonicotinate CAS No. 1206250-22-7

Methyl 2-bromo-6-chloroisonicotinate

Cat. No.: B569138
CAS No.: 1206250-22-7
M. Wt: 250.476
InChI Key: CZRXZMDYMMNDTB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-chloroisonicotinate is an organic compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . It is a derivative of isonicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-6-chloroisonicotinate can be synthesized through various methods. One common route involves the bromination and chlorination of isonicotinic acid, followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide, and a chlorinating agent like thionyl chloride. The esterification step involves the use of methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-chloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-bromo-6-chloroisonicotinate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-chloroisonicotinate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The bromine and chlorine substituents play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-chloronicotinate
  • Methyl 5-bromo-2-chloroisonicotinate
  • Methyl 2-bromo-4-chloroisonicotinate

Uniqueness

Methyl 2-bromo-6-chloroisonicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction pathways, making it valuable for targeted research applications .

Properties

IUPAC Name

methyl 2-bromo-6-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRXZMDYMMNDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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